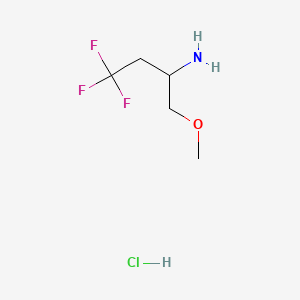

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NO It is a derivative of butanamine, where the butane chain is substituted with trifluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-butanone with methoxyamine hydrochloride in the presence of a base to form the desired amine . The reaction is usually carried out in an organic solvent such as methanol or ethanol at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The methoxy group may also play a role in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

- 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride

- 4,4,4-Trifluoro-3-methoxybutan-2-amine hydrochloride

- 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride

Uniqueness

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .

Biological Activity

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H10F3NO, with a molecular weight of approximately 157.136 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may contribute to its biological activity.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased lipophilicity. This can lead to improved binding affinity and selectivity for specific receptors or enzymes. The exact mechanism of action for this compound remains under investigation but is likely related to its ability to modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways.

Efficacy in In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor of certain biological processes. For instance, studies have shown that similar compounds can inhibit NKCC1 (Na-K-2Cl cotransporter), which is crucial in regulating neuronal chloride levels. This inhibition can affect neuronal excitability and has implications for treating neurological disorders.

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4,4,4-Trifluoro-1-methoxybutan-2-amine | NKCC1 Inhibition | TBD | Further studies required |

| Bumetanide | NKCC1 Inhibition | 10 | FDA-approved diuretic for comparison |

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the pharmacological effects of related compounds. For example:

- Model: DBA/1 mice with induced lupus

- Treatment: Administered at various doses (33 mg/kg, 100 mg/kg, 300 mg/kg)

- Outcome: Significant reduction in auto-antibody titers was observed after treatment with compounds structurally similar to this compound .

Case Study 1: Neurodevelopmental Disorders

A study focused on the compound's effects in models of Down syndrome and autism highlighted its potential as a selective NKCC1 inhibitor. The compound demonstrated improved calcium influx regulation in neuronal cultures compared to traditional inhibitors like bumetanide .

Case Study 2: Autoimmune Disease Models

In another study involving lupus-prone mice, the administration of related compounds resulted in a marked decrease in disease progression markers. The findings suggested that these compounds could modulate immune responses effectively .

Properties

Molecular Formula |

C5H11ClF3NO |

|---|---|

Molecular Weight |

193.59 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-methoxybutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-10-3-4(9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H |

InChI Key |

JLPMJJFCSQGPIN-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CC(F)(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.